Magnoshinin Is 2-Fold More Potent Than Magnosalin in Inhibiting FBS-Stimulated Endothelial Cell Proliferation
In a direct head-to-head comparison using subcultured rat aortic endothelial cells stimulated with 5% fetal bovine serum, magnoshinin at 10 μg/mL produced an inhibitory effect on cell number increase that was 2-fold greater than that of magnosalin at the same concentration . This establishes magnoshinin as the more potent anti-proliferative agent under serum-stimulated conditions within this neolignan pair.
| Evidence Dimension | Inhibition of endothelial cell proliferation |
|---|---|
| Target Compound Data | 2-fold greater inhibition at 10 μg/mL |
| Comparator Or Baseline | Magnosalin (MSA) at 10 μg/mL |
| Quantified Difference | 2-fold (magnoshinin > magnosalin) |
| Conditions | Subcultured rat aortic endothelial cells (EC), 5% fetal bovine serum (FBS) stimulation, 10 μg/mL compound concentration |
Why This Matters
For procurement decisions in endothelial cell-based anti-proliferation assays, magnoshinin provides approximately twice the efficacy of magnosalin at an equivalent mass concentration, potentially reducing the amount of compound required per experiment.
- [1] Kimura I, Nagaura T, Kobayashi S, Kimura M. Inhibitory effects of magnoshinin and magnosalin, compounds from "Shin-i" (Flos magnoliae), on the competence and progression phases in proliferation of subcultured rat aortic endothelial cells. Jpn J Pharmacol. 1992 Sep;60(1):59-62. doi: 10.1254/jjp.60.59. View Source
